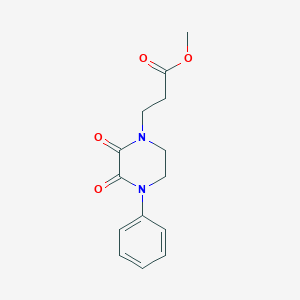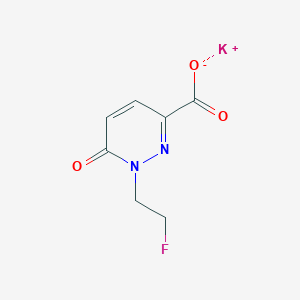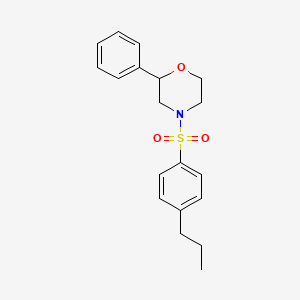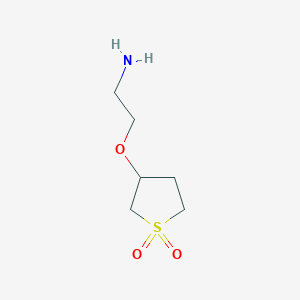
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is a compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. It has also been suggested that it may inhibit the activity of the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is its potent antitumor activity against various cancer cell lines. It also has the potential to be used as an anti-inflammatory agent. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent, which may lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, which may lead to increased yields and reduced costs.
Métodos De Síntesis
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine-1,2-dione with ethyl acrylate, followed by the addition of methyl iodide. This process yields a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)7-8-15-9-10-16(14(19)13(15)18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNHTZXQIFVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)

![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)


